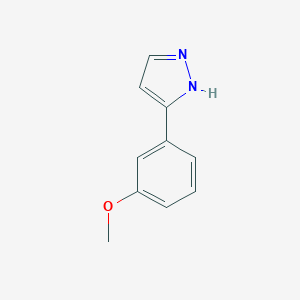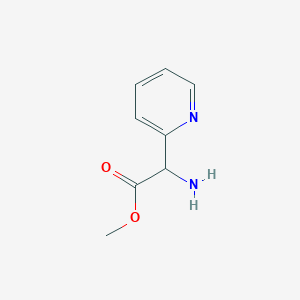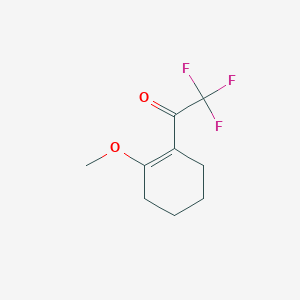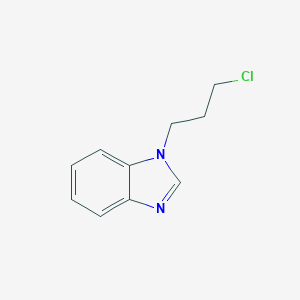
4-Methoxy-7-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-7-methylquinoline is a heterocyclic compound that belongs to the class of quinoline derivatives. It is a yellow crystalline powder with the molecular formula C11H11NO. 4-Methoxy-7-methylquinoline is widely used in scientific research applications due to its unique properties and potential therapeutic benefits.
Applications De Recherche Scientifique
4-Methoxy-7-methylquinoline has been extensively studied for its potential therapeutic benefits. It has been found to possess anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
Mécanisme D'action
The exact mechanism of action of 4-Methoxy-7-methylquinoline is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways and enzymes in the body.
Biochemical and Physiological Effects:
Studies have shown that 4-Methoxy-7-methylquinoline can reduce oxidative stress and inflammation in the body. It has also been found to inhibit the growth of various bacteria and fungi. Additionally, it has been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-Methoxy-7-methylquinoline is its broad range of therapeutic effects. It can be used to treat various diseases and conditions, including cancer, inflammation, and infections. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of 4-Methoxy-7-methylquinoline.
Orientations Futures
There are several potential future directions for research on 4-Methoxy-7-methylquinoline. One area of interest is its potential use in combination therapy for cancer treatment. Another area of research is the development of novel derivatives of 4-Methoxy-7-methylquinoline with improved therapeutic properties. Additionally, further studies are needed to determine the mechanism of action and safety profile of this compound.
Méthodes De Synthèse
4-Methoxy-7-methylquinoline can be synthesized by several methods, including the Pfitzinger reaction, Skraup synthesis, and Friedlander synthesis. The most commonly used method is the Skraup synthesis, which involves the condensation of aniline, glycerol, and sulfuric acid with 4-methoxybenzaldehyde.
Propriétés
Numéro CAS |
141813-06-1 |
|---|---|
Nom du produit |
4-Methoxy-7-methylquinoline |
Formule moléculaire |
C11H11NO |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
4-methoxy-7-methylquinoline |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-9-10(7-8)12-6-5-11(9)13-2/h3-7H,1-2H3 |
Clé InChI |
GLUHCNQUUKDDIG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC=CC(=C2C=C1)OC |
SMILES canonique |
CC1=CC2=NC=CC(=C2C=C1)OC |
Synonymes |
4-METHOXY-7-METHYLQUINOLINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether](/img/structure/B115279.png)



![Ethyl 4-[4-chloro-2-(trifluoromethyl)phenyl]-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate](/img/structure/B115293.png)
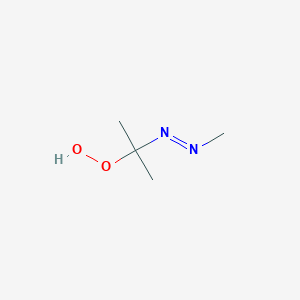
![6-Chloroimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B115297.png)


